3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one
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Overview
Description
3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a pyridyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the dichlorophenyl intermediate.
Piperazine Addition: The intermediate is then reacted with 1-(2-pyridyl)piperazine under controlled conditions to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-ol: Similar structure with an alcohol group.
3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-amine: Similar structure with an amine group.
Uniqueness
3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c19-15-6-4-14(13-16(15)20)5-7-18(24)23-11-9-22(10-12-23)17-3-1-2-8-21-17/h1-8,13H,9-12H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAGXOCTMREKOO-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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